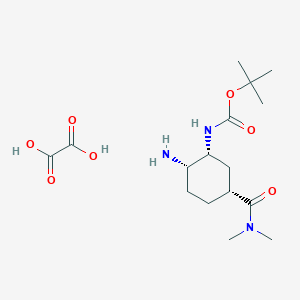![molecular formula C24H16BrN B12925169 9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole typically involves the following steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce a bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Suzuki Coupling Reaction: The brominated carbazole is then subjected to a Suzuki coupling reaction with 2-phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like toluene or ethanol. The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods:
Industrial production of 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Biology and Medicine:
Pharmaceuticals: The compound and its derivatives exhibit potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. They are investigated for their ability to interact with biological targets and pathways.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic, optical, and mechanical properties. It finds applications in the fabrication of sensors, displays, and other electronic devices.
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole depends on its specific application. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device. In pharmaceuticals, it interacts with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
9-Phenylcarbazole: Similar structure but lacks the bromine atom and biphenyl moiety.
2-Bromo-9H-carbazole: Similar structure but lacks the biphenyl moiety.
9-(4-Biphenyl)-9H-carbazole: Similar structure but lacks the bromine atom.
Uniqueness:
The presence of both the bromine atom and the biphenyl moiety in 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole imparts unique electronic and steric properties. These features enhance its performance in organic electronic devices and its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C24H16BrN |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-bromo-9-(2-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H16BrN/c25-18-14-15-21-20-11-5-7-13-23(20)26(24(21)16-18)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H |
InChI Key |
DBMHRDUAEPIAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=C3C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


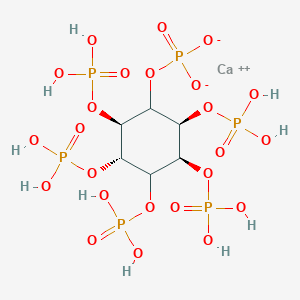

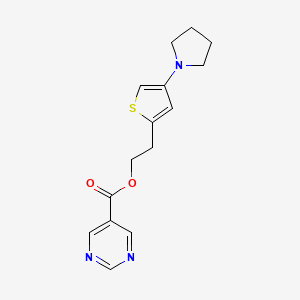
![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)


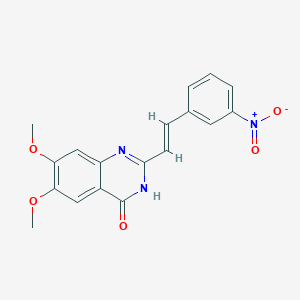
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
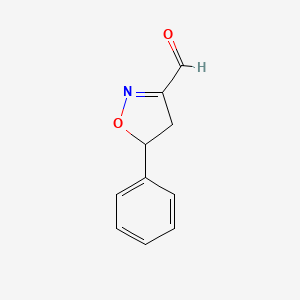
![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)

![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)
